(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide
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Overview
Description
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide is a synthetic organic compound characterized by its complex structure, which includes a brominated benzo[d]thiazole moiety and a methoxybenzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Bromination: The benzo[d]thiazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane.
Alkylation: The brominated benzo[d]thiazole is alkylated with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate to introduce the 2-methoxyethyl group.
Formation of the Ylidene Group: The final step involves the condensation of the alkylated benzo[d]thiazole with 3-methoxybenzamide under basic conditions to form the (Z)-ylidene structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems for precise control of reaction parameters would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dehalogenated products.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its derivatives could be optimized for improved efficacy and safety.
Industry
Industrially, this compound could be used in the development of specialty chemicals, pharmaceuticals, and agrochemicals. Its synthesis and functionalization provide opportunities for creating products with specific desired properties.
Mechanism of Action
The mechanism of action of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The brominated benzo[d]thiazole moiety may facilitate binding to specific sites, while the methoxybenzamide group could enhance solubility and bioavailability. The exact pathways and targets would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide: Similar structure with a chlorine atom instead of bromine.
(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide: Similar structure with a fluorine atom instead of bromine.
(Z)-N-(6-iodo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide lies in its specific brominated structure, which can influence its reactivity and interactions differently compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronic properties can affect the compound’s binding affinity and selectivity towards biological targets, making it a distinct entity in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-23-9-8-21-15-7-6-13(19)11-16(15)25-18(21)20-17(22)12-4-3-5-14(10-12)24-2/h3-7,10-11H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRMYLWAQYMCMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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